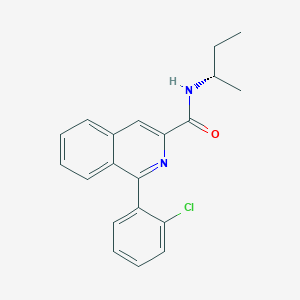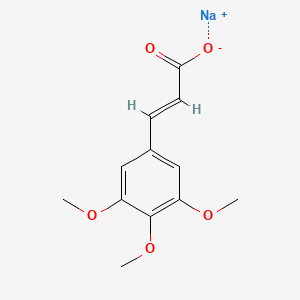
Taurocholic Acid-d8 Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taurocholic Acid-d8 Sodium Salt is the isotope labelled analog of Taurocholic Acid Sodium Salt; a bile acid with potential tumor-promoting and tumor-initiating activities in the glandular stomach mucosa ofrats.
科学的研究の応用
Hepatitis B and D Virus Research
Taurocholic Acid-d8 Sodium Salt has implications in the research of hepatitis B and D viruses. The sodium taurocholate cotransporting polypeptide (NTCP), a key bile acid transporter in the liver, also acts as a receptor for viral entry of hepatitis B virus (HBV) and hepatitis D virus (HDV). Studies have shown that certain variants of NTCP, such as the p.Ser267Phe variant, exhibit a reduced ability to support HBV and HDV infection and taurocholic acid uptake, advancing our understanding of NTCP-mediated viral infections (Liu et al., 2018). Additionally, mutations of NTCP residues crucial for bile salts binding severely impair viral infection by HDV and HBV, indicating a potential overlap in molecular determinants for viral entry and bile salts uptake by NTCP (Yan et al., 2014). Moreover, a study has shown that primary biliary acids can inhibit NTCP-mediated HDV entry into hepatocytes, suggesting the possibility of modulating the BA pool to affect HDV infection of hepatocytes (Pereira et al., 2015).
Bile Salt-Water Systems and Micelle Formation
Research has explored the phase behavior of binary sodium bile salt-water systems, including sodium taurocholate, in various concentration ranges. These studies utilize techniques like polarizing microscopy, 2H NMR, and small-angle X-ray scattering (SAXS) to investigate the formation of hexagonal liquid crystals and the aggregation behavior in isotropic micellar solutions of these bile salts (Marques et al., 2000). Additionally, the micelle formation of sodium glyco- and taurocholates and their solubilization of cholesterol into micelles have been studied, offering insights into the critical micelle concentration, aggregation number, and the Gibbs energy change for solubilization (Matsuoka et al., 2003).
Potential in Drug Delivery and Chemotherapy
This compound has potential implications in drug delivery and chemotherapy. For example, sodium taurocholate (NaTC) has been investigated for its ability to enhance the bioavailability and anti-tumor efficacy of docetaxel (DCT) upon rectal administration. Research indicates that nanomicelles containing bile salt can significantly enhance DCT internalization across the rectal mucosa, potentially offering a method for improving the bioavailability and chemotherapeutic profile of DCT (Kim et al., 2014).
作用機序
Target of Action
Taurocholic Acid-d8 Sodium Salt primarily targets the Bile salt-activated lipase, Bile acid receptor, and Gastrotropin . These targets play crucial roles in the digestion and absorption of dietary fats in the gastrointestinal tract.
Mode of Action
this compound interacts with its targets by acting as a detergent to solubilize fats for absorption . It is itself absorbed and used as a cholagogue and cholerectic .
Biochemical Pathways
this compound affects the bile acid biosynthesis pathway . This pathway is essential for the production of bile acids, which are critical for the digestion and absorption of dietary fats. An increase in this compound biosynthesis has been observed .
Pharmacokinetics
It is known that the compound is absorbed after it solubilizes fats .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . More research is needed to fully understand how other environmental factors may influence the action of this compound.
Safety and Hazards
Taurocholic Acid-d8 Sodium Salt is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid contact with skin, eyes, and clothing, keep away from heat and sources of ignition, avoid dust formation, and not to ingest, smoke, or breathe vapors or spray mist .
生化学分析
Biochemical Properties
Taurocholic Acid-d8 Sodium Salt acts as a bile acid detergent, facilitating the solubilization of lipids and membrane-bound proteins. It interacts with enzymes such as cholesterol esterase and various lipases, enhancing their activity . The compound also interacts with bile salt-activated lipase and bile acid receptors, playing a crucial role in lipid metabolism . These interactions are essential for the emulsification and absorption of dietary fats.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate the MAPK3 pathway, which is involved in cell proliferation and differentiation . Additionally, it affects the expression of genes related to lipid metabolism and bile acid synthesis, thereby influencing cellular metabolism . The compound also promotes the attachment and growth of certain pathogens, such as Candida albicans, in the gastrointestinal tract .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to bile acid receptors and activates cholesterol esterase, facilitating the breakdown and absorption of dietary fats . The compound also modulates the activity of enzymes involved in bile acid synthesis and lipid metabolism, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at +4°C and is known to maintain its detergent properties for extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, increased levels of taurocholic acid have been associated with the progression of liver cirrhosis in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it enhances the solubilization and absorption of dietary fats without causing adverse effects . At high doses, it can lead to toxicity and adverse effects, such as liver damage and altered lipid metabolism . These threshold effects highlight the importance of careful dosage regulation in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including bile acid synthesis and lipid metabolism. It interacts with enzymes such as cholesterol esterase and bile salt-activated lipase, facilitating the breakdown and absorption of dietary fats . The compound also affects the biosynthesis of bile acids, influencing metabolic flux and metabolite levels in the liver .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. It is absorbed in the intestines and transported to the liver, where it is involved in bile acid synthesis and lipid metabolism . The compound’s localization and accumulation in specific tissues can influence its activity and function .
Subcellular Localization
This compound is primarily localized in the liver and intestines, where it exerts its effects on bile acid synthesis and lipid metabolism . It is directed to specific compartments within cells by targeting signals and post-translational modifications. These localization mechanisms are crucial for its activity and function in emulsifying dietary fats and facilitating their absorption .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Taurocholic Acid-d8 Sodium Salt involves the introduction of deuterium atoms into the taurocholic acid molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium atoms. The final step involves the addition of sodium salt to the deuterated taurocholic acid to form the final product.", "Starting Materials": [ "Taurocholic Acid", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve Taurocholic Acid in D2O and add NaOH to adjust the pH to 9-10.", "Step 2: Add D2 gas to the solution and heat at 60-70°C for several hours to replace hydrogen atoms with deuterium atoms.", "Step 3: Neutralize the solution with HCl and add NaCl to precipitate the deuterated taurocholic acid.", "Step 4: Wash the precipitate with water and dry it under vacuum.", "Step 5: Dissolve the deuterated taurocholic acid in water and add NaOH to adjust the pH to 7-8.", "Step 6: Add NaCl to the solution to form Taurocholic Acid-d8 Sodium Salt.", "Step 7: Purify the product by recrystallization or chromatography." ] } | |
CAS番号 |
1351996-69-4 |
分子式 |
C₂₆H₃₆D₈NNaO₇S |
分子量 |
545.73 |
同義語 |
2-[[(3α,5β,7α,12α)-3,7,12-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic Acid-d8 Sodium Salt; 3α,7α,12α-Trihydroxy-5β-cholanic Acid-24-taurine-d8 Sodium Salt; Cholaic Acid-d8 Sodium Salt; Cholic Acid-d8 Taurine Sodium Salt; Cholyltaurine-d8 Sodi |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B1147638.png)
![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)

![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)


